molecular formula C19H23N8O6P B12665356 N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid CAS No. 113811-43-1

N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid

Cat. No.: B12665356
CAS No.: 113811-43-1
M. Wt: 490.4 g/mol
InChI Key: KXKMDFKRBKTDDZ-UHFFFAOYSA-N
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Description

N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is a synthetic compound that belongs to the class of antifolate drugs. These compounds are designed to interfere with the folate pathway, which is crucial for DNA synthesis and cell division. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves several steps. One common method includes the reaction of 4-amino-4-deoxypteroyl chloride with DL-2-amino-6-phosphonopentanoic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.

Chemical Reactions Analysis

N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves the inhibition of enzymes in the folate pathway. This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), the compound disrupts DNA synthesis and cell division. This makes it particularly effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is similar to other antifolate compounds such as methotrexate and pemetrexed. it has unique properties that make it distinct:

Similar compounds include:

  • Methotrexate
  • Pemetrexed
  • Raltitrexed
  • Aminopterin

Each of these compounds has unique properties and applications, but they all share the common feature of targeting the folate pathway .

Properties

CAS No.

113811-43-1

Molecular Formula

C19H23N8O6P

Molecular Weight

490.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-phosphonopentanoic acid

InChI

InChI=1S/C19H23N8O6P/c20-15-14-16(27-19(21)26-15)23-9-12(24-14)8-22-11-5-3-10(4-6-11)17(28)25-13(18(29)30)2-1-7-34(31,32)33/h3-6,9,13,22H,1-2,7-8H2,(H,25,28)(H,29,30)(H2,31,32,33)(H4,20,21,23,26,27)

InChI Key

KXKMDFKRBKTDDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N

Origin of Product

United States

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